molecular formula C20H38O2 B14456023 5-Hexadecyne, 16,16-diethoxy- CAS No. 71393-93-6

5-Hexadecyne, 16,16-diethoxy-

Cat. No.: B14456023
CAS No.: 71393-93-6
M. Wt: 310.5 g/mol
InChI Key: HNZDZJYRSDSKMW-UHFFFAOYSA-N
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Description

5-Hexadecyne, 16,16-diethoxy- is a chemical compound with the molecular formula C20H38O2 It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in a sixteen-carbon chain, with two ethoxy groups attached to the sixteenth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexadecyne, 16,16-diethoxy- typically involves the alkylation of a terminal alkyne with a suitable alkyl halide, followed by the introduction of ethoxy groups. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 5-Hexadecyne, 16,16-diethoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hexadecyne, 16,16-diethoxy- can undergo various types of chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are employed.

    Substitution: Strong nucleophiles such as sodium ethoxide or potassium tert-butoxide are used.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hexadecyne, 16,16-diethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Hexadecyne, 16,16-diethoxy- involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the triple bond play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetene (1-Hexadecene): A sixteen-carbon chain with a double bond.

    5-Hexadecyne, 16,16-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

5-Hexadecyne, 16,16-diethoxy- is unique due to the presence of both a triple bond and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.

Properties

CAS No.

71393-93-6

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

16,16-diethoxyhexadec-5-yne

InChI

InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-8,11-19H2,1-3H3

InChI Key

HNZDZJYRSDSKMW-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCCCCCC(OCC)OCC

Origin of Product

United States

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